Sodium 3-nitrobenzoate

Overview

Description

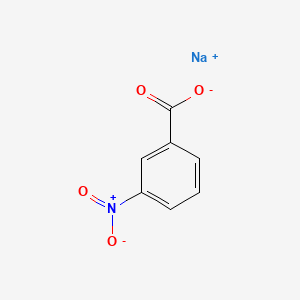

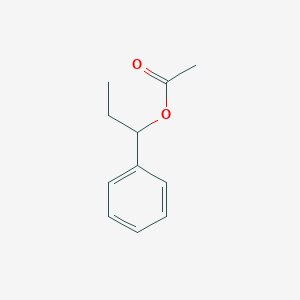

Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4, is a compound known for its applications in various chemical processes. This white crystalline powder is characterized by its sodium, nitro, and benzoate functional groups .

Mechanism of Action

Target of Action

Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4 , is known for its applications in various chemical processes . The primary target of this compound is a dioxygenase enzyme found in certain bacterial species such as Comamonas sp. strain JS46 .

Mode of Action

The compound interacts with its target, the dioxygenase enzyme, by undergoing oxidation at the 3,4 position . This interaction results in the release of nitrite and the production of protocatechuate .

Biochemical Pathways

The biochemical pathway affected by this compound involves the initial oxidation of the compound by the dioxygenase enzyme . This leads to the release of nitrite and the production of protocatechuate

Pharmacokinetics

It is known that the compound has high gi absorption . It is also a P-gp substrate

Result of Action

The result of this compound’s action is the release of nitrite and the production of protocatechuate . These products are the result of the compound’s interaction with the dioxygenase enzyme .

Biochemical Analysis

Biochemical Properties

Sodium 3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the degradation of nitroaromatic compounds. It interacts with various enzymes and proteins, including nitroreductases and dioxygenases, which facilitate its breakdown into less toxic compounds . These interactions are crucial for the bioremediation of environments contaminated with nitroaromatic pollutants. The compound’s ability to undergo reduction and subsequent ring cleavage makes it an important substrate for microbial degradation pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, it is metabolized by specific strains such as Bacillus flexus, which can degrade the compound efficiently . This degradation process involves the conversion of this compound into simpler compounds that can be further utilized or excreted by the cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a substrate for enzymatic reactions that detoxify nitroaromatic pollutants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with enzymes that catalyze its reduction and subsequent breakdown. Nitroreductases reduce the nitro group to an amino group, while dioxygenases cleave the aromatic ring, leading to the formation of simpler, non-toxic compounds . These enzymatic reactions are essential for the compound’s detoxification and removal from the environment. The binding interactions between this compound and these enzymes are highly specific, ensuring efficient catalysis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or microbial activity . Long-term studies have shown that this compound can be effectively degraded by immobilized microbial cells, with degradation rates varying depending on the immobilization matrix and environmental conditions . These findings highlight the importance of optimizing storage and handling conditions to maintain the compound’s efficacy in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and alterations in protein synthesis . These toxic effects are dose-dependent and highlight the need for careful dosage optimization in experimental studies to avoid potential harm to the animals.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the protocatechuate pathway, which is a key route for the degradation of aromatic compounds . The compound is initially reduced by nitroreductases, followed by ring cleavage by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways . These metabolic processes are essential for the detoxification and removal of this compound from the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the efficient uptake and localization of the compound to sites where it can be metabolized and detoxified. The distribution of this compound within cells is influenced by its solubility and interactions with cellular components .

Subcellular Localization

This compound is localized to specific subcellular compartments where it exerts its biochemical effects . The compound’s targeting to these compartments is mediated by post-translational modifications and specific targeting signals that direct it to organelles involved in its metabolism and detoxification . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-nitrobenzoate can be synthesized through the nitration of benzoic acid followed by neutralization with sodium hydroxide. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to produce 3-nitrobenzoic acid. This intermediate is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The nitration reaction is carefully controlled to ensure high yield and purity. The resulting 3-nitrobenzoic acid is then neutralized with sodium hydroxide in a controlled environment to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Esterification: The carboxylate group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products:

Reduction: 3-Aminobenzoic acid.

Substitution: Various substituted benzoic acids.

Esterification: Methyl 3-nitrobenzoate.

Scientific Research Applications

Sodium 3-nitrobenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Sodium 3-nitrobenzoate can be compared with other nitrobenzoate compounds such as:

Sodium 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

Sodium 2-nitrobenzoate: Nitro group in the ortho position.

Methyl 3-nitrobenzoate: Ester form of 3-nitrobenzoic acid.

Uniqueness: this compound is unique due to its specific positioning of the nitro group, which influences its reactivity and applications. The meta position of the nitro group makes it less reactive in electrophilic aromatic substitution reactions compared to its ortho and para counterparts .

Properties

CAS No. |

827-95-2 |

|---|---|

Molecular Formula |

C7H5NNaO4 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

sodium;3-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |

InChI Key |

NAYNAVYGCVWYIT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |

Key on ui other cas no. |

827-95-2 |

physical_description |

DryPowde |

Pictograms |

Flammable; Irritant |

Related CAS |

121-92-6 (Parent) |

Synonyms |

3-nitrobenzoic acid 3-nitrobenzoic acid, sodium salt meta-nitrobenzoate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)

![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)